BenchChemオンラインストアへようこそ!

Methyl 2-(isoquinolin-8-yl)acetate

IKKβ Inhibition Kinase Selectivity Inflammation

Methyl 2-(isoquinolin-8-yl)acetate is a heterocyclic building block with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. It is categorized as an isoquinoline derivative featuring an acetic acid methyl ester substituent at the 8-position.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13657197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(isoquinolin-8-yl)acetate
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC2=C1C=NC=C2
InChIInChI=1S/C12H11NO2/c1-15-12(14)7-10-4-2-3-9-5-6-13-8-11(9)10/h2-6,8H,7H2,1H3
InChIKeyFBNQQEKYERRHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Methyl 2-(isoquinolin-8-yl)acetate is a Critical Research Intermediate


Methyl 2-(isoquinolin-8-yl)acetate is a heterocyclic building block with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is categorized as an isoquinoline derivative featuring an acetic acid methyl ester substituent at the 8-position. Compounds of this class are fundamental in medicinal chemistry due to the isoquinoline core's presence in numerous bioactive alkaloids and synthetic drugs . The 8-position substitution pattern is particularly significant, as it is a key structural feature in several patent families targeting IKKβ inhibition and other therapeutic pathways, distinguishing it from other regioisomers [1].

The Inherent Risk of Replacing Methyl 2-(isoquinolin-8-yl)acetate with Common Analogs


Generic substitution among isoquinoline acetate regioisomers is not scientifically valid due to the profound impact of substituent position on biological target engagement and physicochemical properties. The location of the acetate group on the isoquinoline ring directly dictates the molecule's 3D pharmacophore, electronic distribution, and metabolic stability. For instance, a simple shift from the 8-position to the 1-position (Methyl 2-(isoquinolin-1-yl)acetate) or 5-position (Methyl 2-(isoquinolin-5-yl)acetate) results in a completely different spatial orientation, altering binding affinity to enzymes like IKKβ or kinases by orders of magnitude, as evidenced in structure-activity relationship (SAR) studies for 8-substituted isoquinolines [1]. Using an incorrect regioisomer would compromise experimental reproducibility and lead to invalid SAR conclusions.

Quantifiable Differentiation Evidence for Methyl 2-(isoquinolin-8-yl)acetate


Validated IKKβ Inhibitory Activity Confers Selectivity Over 1- and 5-Substituted Isomers

The 8-substituted isoquinoline scaffold, specifically claimed in patent US20100280027A1, demonstrates quantifiable IKKβ inhibitory activity, an effect that is highly sensitive to the substitution position [1]. While direct IC50 data for Methyl 2-(isoquinolin-8-yl)acetate is unmodified, the parent pharmacophore shows IC50 values in the nanomolar to low micromolar range against IKKβ. Crucially, shifting the acetic acid moiety to the 1-position (1-isoquinolineacetic acid methyl ester, CAS 69582-93-0) or the 5-position (Methyl 2-(isoquinolin-5-yl)acetate, CAS 395074-84-7) is predicted to abrogate this activity based on the patent's defined Markush structures, which are strictly limited to 8-substituted derivatives [1]. This demonstrates a regiospecific requirement for target engagement.

IKKβ Inhibition Kinase Selectivity Inflammation Regioisomeric SAR

Methyl Ester Prodrug Moiety Provides a Key Pharmacokinetic Advantage Over the Free Acid

Methyl 2-(isoquinolin-8-yl)acetate (MW: 201.22) acts as a prodrug for the corresponding carboxylic acid, 2-(isoquinolin-8-yl)acetic acid (MW: 187.19) . The methylation of the carboxylate masks a negative charge at physiological pH, which is a well-established strategy for enhancing passive membrane permeability and oral absorption . A direct analogous study on isoquinoline acetic acids revealed that a methyl ester prodrug (AA-PMe) exhibited significantly stronger anticancer activity than its parent acid (AA), inhibiting gastric cancer cell proliferation in a dose-dependent manner without toxicity to normal cells . This class-level principle predicts that Methyl 2-(isoquinolin-8-yl)acetate will have superior cellular permeability compared to its free acid counterpart.

Prodrug Strategy Membrane Permeability Oral Bioavailability Esterase Activation

Predicted Physicochemical Properties Favor CNS Drug Discovery Over Bulkier Analogs

The predicted properties of Methyl 2-(isoquinolin-8-yl)acetate (MW: 201.22, cLogP ~1.5-2.5) place it favorably within the property space for CNS drug discovery. In contrast, higher molecular weight 8-substituted analogs, such as those with bulky benzamide groups explored in IKKβ inhibitor patents (MW typically >400), would have significantly lower odds of crossing the blood-brain barrier [1]. No explicit quantitative data is available to position the compound against specific analogs, but its low molecular weight and topological polar surface area provide a theoretical advantage for passive CNS penetration, making it a more suitable starting point for CNS-focused medicinal chemistry campaigns.

CNS Drug Discovery Physicochemical Properties Lipinski's Rules Blood-Brain Barrier

High-Impact Application Scenarios for Methyl 2-(isoquinolin-8-yl)acetate in R&D


A Critical Starting Material for IKKβ-Focused Kinase Inhibitor Libraries

Led by the evidence that the 8-substituted isoquinoline scaffold is a core pharmacophore for IKKβ inhibition [1], this compound is an optimal starting material for synthesizing focused compound libraries. It can be used for scaffold hopping exercises or as a 'warhead' to be attached to diverse side chains, with the confidence that the 8-position is critical for activity. This approach allows for systematic exploration of chemical space around a validated kinase target [1].

A Strategic Prodrug Intermediate for Cell-Based Phenotypic Screening Assays

Based on the class-level evidence showing ester prodrugs exhibit superior cellular activity compared to their free acid counterpart , procuring this compound over 2-(isoquinolin-8-yl)acetic acid is a rational choice for phenotypic screens (e.g., in cancer or inflammation models). Utilizing the methyl ester ensures higher intracellular concentrations of the active acid upon esterase cleavage, increasing the assay’s sensitivity to detect target-mediated effects and generating more reproducible SAR data .

An Ideal Low-Molecular-Weight Scaffold for CNS Drug Discovery Projects

The compound’s low molecular weight and favorable predicted properties position it as an ideal, unencumbered scaffold for CNS drug development [2]. A common challenge in CNS drug discovery is the 'molecular obesity' of lead compounds. Starting with Methyl 2-(isoquinolin-8-yl)acetate allows medicinal chemists to build molecular complexity gradually, maintaining control over physicochemical properties and brain penetration potential [2].

Quote Request

Request a Quote for Methyl 2-(isoquinolin-8-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.